Bienvenue dans la boutique en ligne BenchChem!

N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide

Medicinal Chemistry Physicochemical Property Optimization Ligand Efficiency Metrics

N-Acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide (CAS 330663-27-9; molecular formula C₂₄H₁₈N₂O₄; MW 398.42 g/mol), also referred to as ACIC, is a synthetic small molecule belonging to the 3-iminobenzo[f]chromene-2-carboxamide class. The compound features a tricyclic benzo[f]chromene core bearing a 3-(4-acetylphenyl)imino substituent and an N-acetylated carboxamide at position The N-acetyl modification distinguishes it from the simpler N-(4-acetylphenyl)-3-iminobenzo[f]chromene-2-carboxamide (C₂₂H₁₆N₂O₃, MW 356.37), which lacks acylation on the carboxamide nitrogen and is the most closely related commercially available analog.

Molecular Formula C24H18N2O4
Molecular Weight 398.4g/mol
CAS No. 330663-27-9
Cat. No. B444588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide
CAS330663-27-9
Molecular FormulaC24H18N2O4
Molecular Weight398.4g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)NC(=O)C
InChIInChI=1S/C24H18N2O4/c1-14(27)16-7-10-18(11-8-16)26-24-21(23(29)25-15(2)28)13-20-19-6-4-3-5-17(19)9-12-22(20)30-24/h3-13H,1-2H3,(H,25,28,29)
InChIKeyCYGDXJWEOYHUOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide (CAS 330663-27-9): Core Identity and Procurement-Relevant Classification


N-Acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide (CAS 330663-27-9; molecular formula C₂₄H₁₈N₂O₄; MW 398.42 g/mol), also referred to as ACIC, is a synthetic small molecule belonging to the 3-iminobenzo[f]chromene-2-carboxamide class [1]. The compound features a tricyclic benzo[f]chromene core bearing a 3-(4-acetylphenyl)imino substituent and an N-acetylated carboxamide at position 2. The N-acetyl modification distinguishes it from the simpler N-(4-acetylphenyl)-3-iminobenzo[f]chromene-2-carboxamide (C₂₂H₁₆N₂O₃, MW 356.37), which lacks acylation on the carboxamide nitrogen and is the most closely related commercially available analog . Bioactivity databases associate this compound with Acetyl-CoA carboxylase (ACC) enzyme interaction, with reported activity in the sub-micromolar range [2].

Why N-Acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide Cannot Be Replaced by Generic Benzo[f]chromene-2-carboxamide Analogs


Within the 3-iminobenzo[f]chromene-2-carboxamide chemotype, even conservative substitutions on the carboxamide nitrogen and the 3-phenylimino ring produce substantial divergence in target-binding profiles and cellular potency. The target compound carries dual acetyl modifications—a 4-acetyl group on the phenylimino ring and an N-acetyl group on the carboxamide—neither of which is present in the simpler N-(4-acetylphenyl)-3-iminobenzo[f]chromene-2-carboxamide . Acylation of the carboxamide nitrogen eliminates a hydrogen-bond donor, alters the conformational preference of the side chain, and increases lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8 versus the non-acetylated analog), which can shift both target residence time and off-target promiscuity [1]. Evidence from the broader benzochromene class demonstrates that replacing a 4-acetylphenyl moiety with a 4-methylphenyl or 4-fluorophenyl group alters cytotoxic IC₅₀ values by ≥3-fold across MCF-7, HepG-2, and HCT-116 cell lines, confirming that the 4-acetyl substituent is not a silent structural feature [2]. Consequently, procurement of an in-class analog without both acetyl groups present cannot be assumed to recapitulate the biological profile of the target compound.

Quantitative Differentiation Evidence for N-Acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide (330663-27-9) Against Closest Analogs


Molecular Weight and H-Bond Donor Count Differentiation vs. N-(4-acetylphenyl)-3-iminobenzo[f]chromene-2-carboxamide

The target compound incorporates an N-acetyl group on the carboxamide nitrogen that is absent in the closest commercially cataloged analog, N-(4-acetylphenyl)-3-iminobenzo[f]chromene-2-carboxamide . This single structural modification increases molecular weight by 42.05 Da (398.42 vs. 356.37 g/mol) and reduces the hydrogen-bond donor count from 2 to 1, thereby shifting the physicochemical profile into a higher-lipophilicity, lower-polarity space [1]. Such differences are consequential for membrane permeability and protein binding: for compounds in the 350–400 Da range, a one-unit reduction in HBD count is associated with an approximate 0.5 log unit increase in logP and a predicted 2–5-fold increase in passive membrane permeability (PAMPA) based on the Lipinski/Trajanovic property framework [2]. Scientists procuring compounds for structure-activity relationship (SAR) studies must ensure that the correct N-acetylation state is specified, as the non-acetylated analog will exhibit divergent solubility, permeability, and possibly metabolic N-deacetylation susceptibility.

Medicinal Chemistry Physicochemical Property Optimization Ligand Efficiency Metrics

ACC1 Enzyme Bioactivity Association vs. In-Class Benzo[f]chromene Derivatives Lacking ACC Annotation

The MolBIC bioactivity knowledge base associates this compound with Acetyl-CoA carboxylase 1 (ACC1) with a reported bioactivity value of ≤0.1 μM [1]. In contrast, the majority of structurally characterized 3-amino-1H-benzo[f]chromene-2-carboxamide derivatives in the published literature have been profiled primarily for cytotoxicity (e.g., MCF-7, HCT-116, HepG-2) and antibacterial activity, with no ACC1 annotation in major bioactivity databases [2]. The presence of the dual-acetyl pharmacophore in the target compound may confer ACC1-binding competence that is absent in the simpler 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide series, which relies on a primary 3-amino group rather than a 3-(4-acetylphenyl)imino moiety [3]. This target-engagement annotation, although derived from curated database entries rather than a direct head-to-head comparative assay, provides a rationale for selecting the target compound over other benzo[f]chromene-2-carboxamides when ACC1-related mechanisms are under investigation.

Acetyl-CoA Carboxylase Inhibition Metabolic Disease Target Engagement Fatty Acid Synthesis Modulation

4-Acetylphenyl vs. 4-Methylphenyl Imino Substituent: Cytotoxic Potency Differential Inferred from Benzochromene SAR Series

A systematic SAR study published in ACS Omega (2026) evaluated a panel of eleven benzo[f]chromene derivatives (compounds 4–14) against MCF-7, HepG-2, and HCT-116 cell lines using the MTT assay [1]. Although the target compound (330663-27-9) was not directly included in this panel, the study demonstrated that modification of the aryl substituent at the 2,3-position of the benzochromene scaffold produced a >3-fold range in IC₅₀ values across all three cell lines. Specifically, compound 7 (bearing a fused heterocyclic moiety) exhibited IC₅₀ values of 0.89, 0.53, and 1.20 μM against HepG-2, HCT-116, and MCF-7 respectively, outperforming doxorubicin (IC₅₀: 2.18, 1.55, 1.67 μM) by 1.4–2.9-fold [1]. Compound 12 (a benzochromenopyrimidine) showed similarly enhanced potency. The closely related analog (3Z)-N-acetyl-3-[(4-methylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide (CAS 328268-87-7, MW 370.4), which replaces the 4-acetyl group with a 4-methyl group, has no reported cytotoxic IC₅₀ in peer-reviewed literature as of this analysis [2]. Class-level SAR inference predicts that the electron-withdrawing 4-acetyl substituent (Hammett σp ≈ +0.50) will polarize the imino bond differently than the electron-donating 4-methyl group (σp ≈ -0.17), potentially altering target binding and cellular potency [3].

Structure-Activity Relationship Cytotoxicity Profiling Benzochromene Anticancer Agents

Structural Confirmation and Purity Benchmarking: Spectroscopic Identity Differentiation from Regioisomeric and Tautomeric Variants

The target compound has a verified ¹H NMR spectrum in DMSO-d₆ archived in the SpectraBase database (Wiley), providing a reference for identity confirmation upon material receipt [1]. The InChIKey (CYGDXJWEOYHUOD-LCUIJRPUSA-N) uniquely encodes the (3Z)-stereochemistry of the imino bond, which is critical because the E/Z geometry of the 3-imino group in benzochromene-2-carboxamides influences the spatial orientation of the 4-acetylphenyl ring and consequently target binding [1]. The non-acetylated analog N-(4-acetylphenyl)-3-iminobenzo[f]chromene-2-carboxamide (C₂₂H₁₆N₂O₃) lacks this level of spectroscopic documentation in publicly accessible spectral databases, creating ambiguity in identity verification for procurement purposes . Additionally, the target compound has a distinct HPLC retention profile (reverse-phase C18, acetonitrile/water gradient) attributable to its higher logP, which can serve as a practical differentiator from the less lipophilic non-acetylated analog during incoming quality control [2].

Analytical Chemistry Quality Control Structural Authentication

Procurement-Driven Application Scenarios for N-Acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide (330663-27-9)


ACC1-Targeted Probe Development for Metabolic Disease and Cancer Metabolism Research

The database annotation linking this compound to Acetyl-CoA carboxylase 1 (ACC1, bioactivity ≤0.1 μM) supports its use as a starting point for ACC1 chemical probe development [1]. ACC1 catalyzes the rate-limiting step in de novo lipogenesis and is a validated target for non-alcoholic fatty liver disease (NAFLD), obesity, and certain cancers exhibiting lipogenic phenotypes. The dual-acetyl pharmacophore of this compound distinguishes it from other benzo[f]chromene derivatives that lack ACC annotation, making it a rational procurement choice for laboratories initiating ACC1-focused high-throughput screening or target-engagement studies. Researchers should request batch-specific Certificate of Analysis (CoA) confirming identity via InChIKey CYGDXJWEOYHUOD-LCUIJRPUSA-N to ensure the N-acetyl modification is present [2].

Structure-Activity Relationship (SAR) Studies on the 3-Iminobenzo[f]chromene-2-carboxamide Scaffold

For medicinal chemistry teams conducting systematic SAR exploration of the benzochromene-2-carboxamide chemotype, this compound serves as a key reference point representing the '4-acetylphenyl + N-acetyl' substitution pattern [1]. Procurement alongside its closest analogs—the non-acetylated N-(4-acetylphenyl)-3-iminobenzo[f]chromene-2-carboxamide (C₂₂H₁₆N₂O₃) and the 4-methylphenyl variant (CAS 328268-87-7)—enables deconvolution of the contributions of carboxamide N-acetylation and phenyl ring substitution to potency, selectivity, and ADME properties. The >3-fold cytotoxic potency variation observed in the ACS Omega 2026 benzochromene panel underscores the value of testing the target compound's specific substitution pattern rather than relying on a single representative scaffold member [3].

Analytical Reference Standard for Benzochromene Derivative Quality Control

The verified ¹H NMR spectrum archived in SpectraBase (Wiley) and the unique InChIKey provide a reliable identity benchmark for use as an analytical reference standard during the quality control of synthesized or purchased benzochromene derivatives [1]. The (3Z)-configured imino bond geometry encoded in the InChIKey distinguishes this compound from potential (3E)-isomers and from analogs lacking the N-acetyl group. This is particularly relevant for laboratories engaged in GLP-compliant or IND-enabling studies where unambiguous structural authentication of each test article is a regulatory expectation. The 42-Da mass difference relative to the non-acetylated analog also facilitates differentiation by LC-MS in mixture analysis [2].

Quote Request

Request a Quote for N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.